molecular formula C16H17N3O9 B12505768 2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid

2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid

Cat. No.: B12505768
M. Wt: 395.32 g/mol
InChI Key: GWNJHMYINKSEEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid is a sophisticated chemical reagent designed for advanced research applications, particularly in the field of photopharmacology and theranostics. This compound integrates two key functional elements: the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, which serves as a photolabile "caging" moiety, and the oxazol-5-yl group, which is a privileged structure in medicinal chemistry known for its diverse biological activities . The core research value of this reagent lies in its application as a photo-triggered caging agent. The DMNB group is widely recognized for its sensitivity to light, allowing for the precise spatial and temporal control of bioactive molecule release . Upon irradiation with light of an appropriate wavelength, the DMNB group undergoes a photochemical reaction, cleaving to liberate the active species—in this case, an amino acid derivative bearing an oxazole functional group . This mechanism enables researchers to precisely activate drugs or probes in a specific location and at a specific time, a powerful technique for studying biological processes with minimal off-target effects . The oxazole ring in the uncaged product is a significant structural feature commonly found in compounds with a wide range of pharmacological properties, including anticancer and antimicrobial activities . Oxazole-containing molecules have been investigated as inhibitors of various enzymes and receptors, such as tyrosine kinase receptors (e.g., VEGFR2, EGFR) that are critical in cancer progression . Therefore, this caged compound is highly valuable for developing light-activated therapeutic agents (photosensitizers) and for creating tools to study complex signaling pathways in cell biology and neuroscience. This product is explicitly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human, veterinary, or household use of any kind.

Properties

Molecular Formula

C16H17N3O9

Molecular Weight

395.32 g/mol

IUPAC Name

2-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-3-(1,3-oxazol-5-yl)propanoic acid

InChI

InChI=1S/C16H17N3O9/c1-25-13-3-9(12(19(23)24)5-14(13)26-2)7-27-16(22)18-11(15(20)21)4-10-6-17-8-28-10/h3,5-6,8,11H,4,7H2,1-2H3,(H,18,22)(H,20,21)

InChI Key

GWNJHMYINKSEEI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)COC(=O)NC(CC2=CN=CO2)C(=O)O)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Route 2: Solid-Phase Synthesis (SPS)

Step 1: Resin Loading
A Fmoc-protected 3-(oxazol-5-yl)propanoic acid is attached to a solid support (e.g., Wang resin).

Step 2: NVOC Protection
The free amine is acylated with NVOC-Cl in DMF, using DIEA as a base.

Step 3: Cleavage and Deprotection
The peptide is cleaved from the resin with TFA, and the NVOC group is retained for later photolytic removal.

Application Advantage Challenge
Peptide synthesis Site-specific protection NVOC stability in acidic TFA

Route 3: Chemoenzymatic Synthesis

Step 1: Enzymatic Resolution
A racemic mixture of 3-(oxazol-5-yl)propanoic acid is resolved using lipases or esterases to yield the (S)-enantiomer.

Step 2: NVOC Protection
The resolved amine is protected as in Route 1.

Critical Reaction Parameters

NVOC Protection Efficiency

The reaction with NVOC-Cl is highly sensitive to steric and electronic factors.

Parameter Optimal Value Impact
Base NaHCO₃ (pH 8–9) Prevents carbamate hydrolysis
Temperature 0–5°C Minimizes racemization
Reaction Time 2–4 hours Completes acylation

Oxazole Ring Formation

Van Leusen’s reaction parameters for oxazole synthesis:

Substrate Isocyanide Yield Conditions
Aldehyde (RCHO) Toluene sulfonylmethyl isocyanide 70–90% MeOH, K₂CO₃, reflux

Analytical Characterization

Spectroscopic Data

NMR (DMSO-d₆):

  • ¹H NMR: δ 8.36 (s, 1H, CH), 7.16 (s, 1H, CH), 4.04 (s, 3H, CH₃), 2.42 (s, 3H, CH₃).
  • ¹³C NMR: δ 164.5 (COOH), 151.1 (CH), 143.7 (C=O).

LC-MS:

  • m/z: 395.32 [M+H]⁺ (calculated).

Purity and Stability

  • Storage: 2–8°C, sealed under N₂.
  • Stability: NVOC group stable under acidic/basic conditions but cleaves upon 365 nm UV irradiation.

Comparative Analysis of Synthetic Routes

Route Advantages Limitations
Route 1 High yield, scalable Requires pure van Leusen reagents
Route 2 Site-specific protection Resin cost, TFA incompatibility
Route 3 Enantiomeric purity Enzyme availability, cost

Chemical Reactions Analysis

Types of Reactions

2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The aromatic ring can undergo electrophilic substitution reactions.

    Substitution: The oxazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions on the oxazole ring could introduce various functional groups.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds related to "2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid":

1. Indoleamine 2,3-Dioxygenase (IDO) Inhibition:

  • Some compounds with similar structures are used to modulate or inhibit indoleamine 2,3-dioxygenase activity .
  • This inhibition can be applied in treating immunosuppression, including that mediated by IDO, and in medical conditions benefiting from the inhibition of enzymatic activity of indoleamine-2,3-dioxygenase .
  • Such compounds can enhance the effectiveness of anticancer treatments and treat tumor-specific immunosuppression associated with cancer .
  • They can also treat immunosuppression associated with infectious diseases like HIV-1 infection .

2. As a Protecting Group in Protein Synthesis:

  • The 4,5-dimethoxy-2-nitrobenzyloxy)carbonyl (NVOC) group is used as a protecting group in protein synthesis, specifically for modified nucleobase amino acids .

3. mTOR Kinase Inhibition:

  • Compounds with related structures have activity as modulators of mTOR kinase .
  • Inhibitors of mTOR kinase have therapeutic value in treating various forms of cancer, including solid tumors (carcinomas and sarcomas) and leukemias and lymphoid malignancies .
  • Inhibition of mTOR kinase activity may also be useful for preventing restenosis .

4. SARS-CoV-2 Mpro Inhibitors:

  • In the development of new Mpro inhibitors with antiviral activity against SARS-CoV-2, a cinnamic framework has been considered .

5. Skin Sensitization:

  • The local lymph node assay (LLNA) is a test used for skin sensitization .

Specific Compound Information:

  • N-{[(4,5-dimethoxy-2-nitrobenzyl)oxy]carbonyl} 2,6-dimethylpiperidine:
    • CAS Number: 163518-07-8
    • Molecular Weight: 352.38200
    • Molecular Formula: C17H24N2O6
  • (S)-2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-2-(cis-4-((((4,5-dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)cyclohexyl)acetic acid:
    • CAS No.: 2216753-71-6
    • Molecular Formula: C28H34N4O14
    • Molecular Weight: 650.59

Mechanism of Action

The mechanism of action of 2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-([(tert-Butoxy)carbonyl]amino)-3-(1,3-oxazol-5-yl)propanoic Acid

  • Structure : Replaces the Dmnp group with a tert-butoxycarbonyl (Boc) protecting group.
  • Key Differences :
    • Stability : The Boc group is acid-labile, requiring trifluoroacetic acid (TFA) for deprotection, whereas the Dmnp group is cleaved via UV irradiation .
    • Solubility : The Boc group’s hydrophobicity may reduce aqueous solubility compared to the nitroaromatic Dmnp group.
  • Applications: Boc-protected amino acids are widely used in solid-phase peptide synthesis (SPPS), whereas the Dmnp variant is suited for light-triggered release systems.

3-[4,5-Bis(4-chlorophenyl)-1,3-oxazol-2-yl]propanoic Acid

  • Structure : Features a bis(4-chlorophenyl)-substituted oxazol-2-yl group instead of oxazol-5-yl and lacks the photocleavable Dmnp group.
  • Reactivity: The absence of a nitro group limits photoresponsiveness, making it less suitable for controlled-release applications.
  • Applications : Likely used in antimicrobial or anticancer agents due to halogenated aromatic motifs .

Fmoc-L-Dap(NBSD)-OH and Fmoc-L-Dap(NBTD)-OH

  • Structure : Nitrobenzene derivatives with selenadiazol (NBSD) or thiadiazol (NBTD) substituents instead of oxazol-5-yl.
  • Key Differences :
    • Heterocycle Properties : Selenadiazol and thiadiazol rings exhibit distinct electronic profiles and metal-binding capabilities compared to oxazol .
    • Molecular Weight : Higher molecular weights (552.41 g/mol for NBSD, 505.51 g/mol for NBTD) due to selenium/sulfur inclusion, impacting pharmacokinetics .
  • Applications : Fluorescent probes or enzyme inhibitors leveraging selenium/sulfur reactivity.

2-Amino-3-(5-oxo-2,5-dihydro-1,2-oxazol-2-yl)propanoic Acid

  • Structure : Replaces oxazol-5-yl with an isoxazolone ring, introducing a ketone group.
  • Key Differences :
    • Reactivity : The isoxazolone ring is more electrophilic, prone to nucleophilic attack, whereas oxazol-5-yl is more stable .
    • Bioactivity : Isoxazolone derivatives are associated with anti-inflammatory or antiviral activity, differing from oxazol-based drug candidates .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Cleavage Mechanism Applications Reference
Target Compound C₂₂H₂₁N₃O₉* ~479.43 Dmnp, oxazol-5-yl UV light Photoresponsive probes, prodrugs
2-([(tert-Butoxy)carbonyl]amino)-3-(oxazol-5-yl)propanoic acid C₁₄H₁₇N₃O₅ 319.31 Boc, oxazol-5-yl Acid (TFA) SPPS, peptide synthesis
3-[4,5-Bis(4-chlorophenyl)-oxazol-2-yl]propanoic acid C₁₉H₁₃Cl₂NO₃ 390.22 Bis(4-Cl-phenyl), oxazol-2-yl N/A Antimicrobial agents
Fmoc-L-Dap(NBSD)-OH C₂₄H₁₉N₅O₆Se 552.41 Nitrobenzo-selenadiazol Chemical/enzymatic Fluorescent labeling
2-Amino-3-(5-oxo-2,5-dihydro-1,2-oxazol-2-yl)propanoic acid C₆H₇N₃O₄ 185.14 Isoxazolone N/A Anti-inflammatory agents

*Estimated based on structural analogy.

Research Findings and Trends

  • Photolabile Groups : The Dmnp group’s nitro and methoxy substituents optimize UV absorption (~365 nm), enabling spatiotemporal control in drug delivery .
  • Heterocycle Impact : Oxazol-5-yl’s stability and hydrogen-bonding capacity make it preferable to isoxazolone in protease-resistant peptide designs .
  • Synthetic Flexibility : and highlight reflux-based carbamate coupling as a universal method for installing diverse protecting groups .

Biological Activity

2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid, often referred to as a derivative of 4,5-dimethoxy-2-nitrobenzyl compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure includes a nitro group, which is known for its reactivity and ability to participate in various biological processes.

The molecular formula of this compound is C16H17N3O9, with a molecular weight of 395.32 g/mol. Its structural features include:

  • Dimethoxy and Nitro Substituents : These groups are known to enhance biological activity through various mechanisms.
  • Oxazole Ring : This heterocyclic component may contribute to the compound's pharmacological profile.

Antioxidant Properties

Research indicates that derivatives of 4,5-dimethoxy-2-nitrobenzene exhibit significant antioxidant properties. In a study evaluating several derivatives, it was found that compounds with similar structures demonstrated potent free radical scavenging abilities. Specifically, certain derivatives showed antioxidant values comparable to established antioxidants like ascorbic acid and trolox .

Enzyme Inhibition

The compound has been screened for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Enzyme inhibition studies revealed that various derivatives exhibited over 30% inhibition at concentrations as low as 2 μM, suggesting potential applications in treating neurodegenerative diseases where cholinergic dysfunction is a factor .

Study on Central Nervous System (CNS) Activity

A preliminary study involving the synthesis and evaluation of multiple derivatives indicated that compounds related to 4,5-dimethoxy-2-nitrobenzene could serve as leads for developing poly-active molecules targeting CNS diseases. The synthesized compounds were assessed for their ability to scavenge free radicals and inhibit cholinesterases, with several showing promising results .

Synthesis and Evaluation of Modified Dipeptides

In another investigation focusing on protein synthesis involving modified dipeptides, the compound was utilized as a protecting group during the synthesis process. This approach highlighted the versatility of the compound in biochemical applications beyond its direct biological activity .

Comparative Analysis of Biological Activities

CompoundAntioxidant ActivityAChE InhibitionBuChE Inhibition
4a>30%YesYes
4dComparable to Ascorbic AcidYesYes
9b>30%YesYes

Q & A

Basic: What are the recommended synthetic routes for preparing 2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid, and how can computational tools optimize these pathways?

Methodological Answer:
The synthesis of this compound likely involves sequential protection-deprotection strategies due to the nitrobenzyl group’s photolabile properties. A typical route may include:

  • Step 1 : Coupling the oxazol-5-ylpropanoic acid moiety with a nitrobenzyl-protected carbonyl intermediate.
  • Step 2 : Selective deprotection under UV light or mild acidic conditions.
    To optimize yields, computational reaction path searches (e.g., quantum chemical calculations) can predict energetically favorable intermediates and transition states, reducing trial-and-error experimentation . ICReDD’s integrated approach combining computational and experimental data is a validated framework for such optimizations .

Basic: What analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use reversed-phase C18 columns with UV detection (λ = 254–300 nm) to assess purity, leveraging methods described for structurally related nitroaromatics .
  • Mass Spectrometry (LC-MS/MS) : Employ electrospray ionization (ESI) in negative ion mode for accurate mass determination, as demonstrated for oxazole-containing analogs .
  • Multinuclear NMR : Assign the oxazol-5-yl proton (δ 7.5–8.5 ppm) and nitrobenzyl methoxy groups (δ 3.8–4.0 ppm) using 2D COSY and HSQC experiments.

Advanced: How can density functional theory (DFT) elucidate the reactivity of the nitrobenzyl group in photodeprotection or catalytic processes?

Methodological Answer:
DFT calculations at the B3LYP/6-31G(d) level can model the nitrobenzyl group’s photolytic cleavage mechanism by:

  • Calculating bond dissociation energies (BDEs) for the C–O bond in the protected intermediate.
  • Simulating excited-state dynamics under UV irradiation to identify key intermediates .
  • Validating computational predictions with transient absorption spectroscopy for kinetic analysis.

Advanced: What strategies are recommended for evaluating the bioactivity of this compound, particularly its oxazol-5-yl moiety, in cellular assays?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified oxazole substituents (e.g., methyl, halogen) and test inhibition profiles against target enzymes (e.g., kinases).
  • In Vitro Assays : Use fluorescence-based assays (e.g., ATPase activity) with HEK293 or HeLa cells, normalizing results to internal standards like AMOZ-d5 or DNSAH-13C6 to ensure reproducibility .
  • Metabolic Stability : Assess hepatic clearance using microsomal incubation (human/rat) with LC-MS quantification.

Data Contradiction: How should researchers resolve discrepancies in spectroscopic data or bioactivity results for this compound?

Methodological Answer:

  • Cross-Validation : Replicate experiments using independent synthetic batches and orthogonal techniques (e.g., compare NMR with X-ray crystallography if single crystals are obtainable).
  • Standardized Controls : Include isotopically labeled internal standards (e.g., AOZ-d4 or SEM-13C15N2) to minimize analytical variability .
  • Collaborative Review : Share raw data (e.g., crystallographic files, HPLC chromatograms) via platforms like PubChem or institutional repositories for peer validation .

Advanced: What engineering considerations are critical for scaling up the synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Reactor Design : Use continuous-flow systems to control exothermic reactions (e.g., nitration steps) and minimize racemization .
  • Membrane Separation : Optimize nanofiltration membranes (MWCO 200–500 Da) to isolate intermediates, reducing manual column chromatography .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress.

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